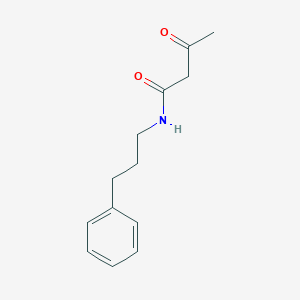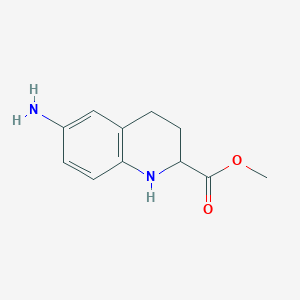
1-Phenyl-3,4-dihydroisoquinoline hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Phenyl-3,4-dihydroisoquinoline derivatives and related compounds involves multiple strategies, highlighting the compound's versatile nature. For example, the synthesis of (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrates the compound's complex structure through X-ray methods, indicating its absolute configuration as S (Nakahara et al., 1998). Other synthesis methods include stereospecific multistep synthesis and resolution of derivatives, offering insights into the compound's stereochemistry and structural diversity (Mondeshka et al., 1992).
Molecular Structure Analysis
The molecular structure of 1-Phenyl-3,4-dihydroisoquinoline hydrochloride and its derivatives has been extensively studied. X-ray diffractometric analysis has been used to determine the absolute configurations of optical antipodes, revealing the compound's enantiomeric forms and their implications for biological activity (Mondeshka et al., 1992). Additionally, the structure-activity relationships of various derivatives have been explored, contributing to our understanding of the compound's interactions at the molecular level.
Chemical Reactions and Properties
1-Phenyl-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, showcasing its reactivity and potential for diverse applications. These reactions include Lewis acid-catalyzed cyclizations and transformations into different functional groups, demonstrating the compound's utility in organic synthesis (Kobayashi et al., 1995). The detailed mechanisms of these reactions provide insights into the compound's chemical behavior.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-Phenyl-3,4-dihydroisoquinoline hydrochloride has been used in the synthesis of a series of 3,4-dihydroisoquinoline-2 (1H)-carboxamide derivatives .
Application
These derivatives have been studied as potential antidepressant and anticonvulsant agents .
Results or Outcomes
Compounds 2h, 2k, 2r, and 2s exhibited potent antidepressant activity and displayed the antidepressant effects in a dose-dependent manner from 10 to 30 mg/kg in the FST and TST . Compounds 2r and 2s also exhibited anticonvulsant activity against MES-induced seizures . These compounds may be useful in treating depression in patients with epilepsy .
Antibacterial Property
A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property .
Application
This compound was tested against eight pathogenic bacterial strains .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The strains that were most susceptible to the action of compound 131 at 25 μg ml −1 were Staphylococcus .
Antineuroinflammatory Agents
N-benzyl THIQs, which include 1-Phenyl-3,4-dihydroisoquinoline hydrochloride, are known to function as antineuroinflammatory agents .
Application
These compounds are used in the treatment of neuroinflammatory disorders .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcomes of these applications were not detailed in the source .
Asymmetric Catalysis
1-Phenyl-3,4-dihydroisoquinoline hydrochloride and its derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Application
These compounds are used in the synthesis of chiral molecules .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcomes of these applications were not detailed in the source .
Anti-inflammatory and Analgesic Effects
Compounds derived from 1-Phenyl-3,4-dihydroisoquinoline hydrochloride have shown anti-inflammatory and analgesic effects .
Application
These compounds could potentially be used in the treatment of conditions associated with inflammation and pain .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcomes of these applications were not detailed in the source .
Safety And Hazards
The safety and hazards of 1-Phenyl-3,4-dihydroisoquinoline hydrochloride are not explicitly mentioned in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Zukünftige Richtungen
There are several studies related to 1-Phenyl-3,4-dihydroisoquinoline hydrochloride. For instance, a research group has reported the preparation of a series of 3,4-dihydroisquinoline-2 (1H)-carboxamide analogs as candidate antidepressant agents . Another study involves the synthesis of 8-Fluoro-3,4-dihydroisoquinoline and its derivatives .
Eigenschaften
IUPAC Name |
1-phenyl-3,4-dihydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQSSXFAAAJMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3,4-dihydroisoquinoline hydrochloride | |
CAS RN |
52250-51-8 | |
| Record name | Isoquinoline, 3,4-dihydro-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52250-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 52250-51-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



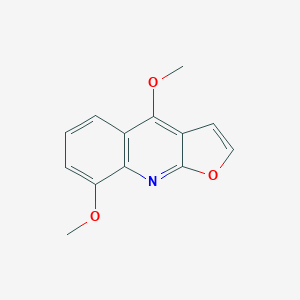
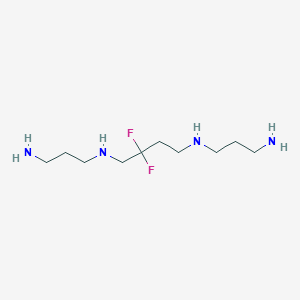
![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)
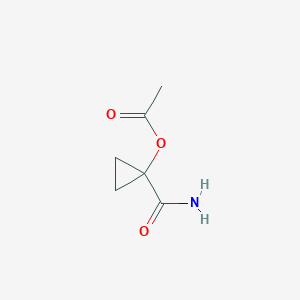

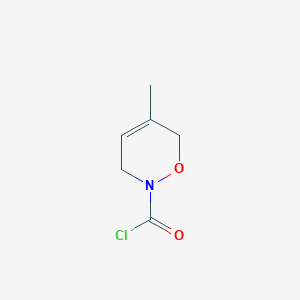
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)
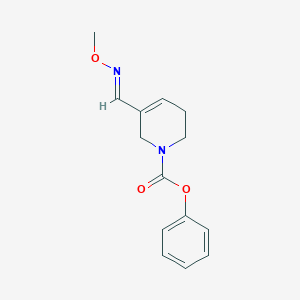

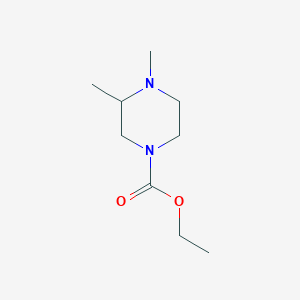

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)
